Carboxy pyridostatin trifluoroacetate salt
Descripción
Biological Significance of G4 Structures in Genomic and Transcriptomic Regulation
G-quadruplex forming sequences are not randomly distributed throughout the genome; they are prevalent in functionally significant regions. nih.gov Accumulating evidence confirms that G4 structures form in living cells and are involved in a multitude of biological processes. nih.gov These include the regulation of DNA replication, transcription, recombination, and the maintenance of telomere stability. nih.govmdpi.com
In the context of genomic DNA, G4 structures are found in telomeres, the protective caps (B75204) at the ends of chromosomes, and in the promoter regions of numerous genes, including many proto-oncogenes like c-myc, KRAS, and KIT. mdpi.comnih.gov The formation of G4s in these promoter regions can act as a regulatory switch, often repressing gene transcription. nih.gov They are also implicated in processes such as epigenetic regulation and class switch recombination in immunoglobulin genes, which is vital for antibody diversity. nih.govmdpi.com
G4 structures are also formed in RNA (rG4s), where they are predicted to fold readily due to the single-stranded nature of RNA. mdpi.com These rG4s have been identified in human mRNAs, telomeric RNA (TERRA), and viral RNA genomes. oup.com They play crucial roles as regulators of key biological functions, including transcription termination, pre-mRNA processing, mRNA targeting and translation, and the maintenance of telomere homeostasis. oup.com The presence of rG4s in noncoding RNAs, such as microRNAs and long noncoding RNAs, suggests their involvement in controlling microRNA biogenesis and mediating interactions with other biological partners to regulate gene expression. oup.com
Overview of Small Molecule Ligands Targeting G4 Structures as Modulators of Nucleic Acid Function
The critical roles of G-quadruplexes in cellular processes have established them as attractive targets for therapeutic intervention, particularly in anticancer research. nih.govnih.gov This has led to the development of a vast number of small molecule ligands—over 3000 have been described—designed to bind and stabilize these G4 structures. nih.gov By stabilizing a G4, a ligand can lock it into a conformation that interferes with its normal biological function, such as inhibiting the transcription of an oncogene or disrupting telomere maintenance by inhibiting telomerase. nih.govscientific.net
The majority of these G4-targeting ligands share common structural features, notably a planar, heteroaromatic core that allows for π-π stacking interactions with the external G-tetrads of the quadruplex. nih.gov They also typically possess side chains with positively charged groups that can interact with the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov
Carboxy pyridostatin (B1662821) trifluoroacetate (B77799) salt is a G-quadruplex ligand that has demonstrated a high degree of molecular specificity for RNA G4s over DNA G4s. medchemexpress.commedchemexpress.combiotrend-usa.com This compound has been shown to reduce cell proliferation and interfere with the formation of stress granules. medchemexpress.commedchemexpress.combiotrend-usa.com Research indicates that Carboxy pyridostatin can reduce the size of neurospheres derived from the adult subventricular zone (SVZ) and block their proliferation. medchemexpress.commedchemexpress.com
Historical Context of Pyridostatin as a Foundational G4 Ligand and its Chemical Evolution
Pyridostatin (PDS) is a seminal G-quadruplex-stabilizing small molecule that has served as a foundational compound for the development of more advanced G4 ligands. medchemexpress.comnih.gov It is based on an N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold and is highly selective for G-quadruplex DNA structures. medchemexpress.comaging-us.comnih.gov Pyridostatin has been shown to induce telomere dysfunction by competing with telomere-associated proteins, promote DNA damage, and arrest growth in human cancer cells. medchemexpress.comnih.govrsc.org Its mechanism involves stabilizing G4 structures, which can lead to replication- and transcription-dependent DNA damage at G4-rich genomic sites, including telomeres and the promoter of the SRC proto-oncogene. medchemexpress.comevitachem.com
The chemical framework of pyridostatin has been systematically modified to create analogues with improved properties. nih.govrsc.org This chemical evolution led to the discovery of Carboxy pyridostatin (cPDS), a derivative identified through a template-directed "in situ" click chemistry approach. nih.govresearchgate.net While the parent compound, Pyridostatin, is an effective generic ligand for both RNA and DNA G-quadruplexes, cPDS was found to have the distinct characteristic of exhibiting high molecular specificity for RNA G4 structures over their DNA counterparts. nih.govresearchgate.net Molecular dynamics and docking simulations have been employed to understand the structural basis for this selectivity, suggesting that the conformational properties of the ligand and solvation effects play a significant role. nih.gov Carboxy pyridostatin trifluoroacetate salt is the trifluoroacetate salt form of this derivative. medchemexpress.com
Research Findings on Carboxy Pyridostatin
The following table summarizes key experimental findings related to the biological activity of Carboxy pyridostatin.
| Experimental System | Concentration/Conditions | Observed Effect | Reference(s) |
| Adult SVZ-derived neurosphere cultures | 1-25 μM; 3 days | Reduces neurosphere size, reduces cell number, blocks proliferation and fusion. | medchemexpress.combiotrend-usa.commedchemexpress.com |
| U2OS cells | 10 μM; 24 h | Hinders stress granule (SG) formation. | medchemexpress.commedchemexpress.combiotrend-usa.com |
| Mice (in vivo) | 10 mg/kg; i.p. | Reduces the number of proliferating (PCNA-expressing) cells in the adult SVZ. | medchemexpress.commedchemexpress.com |
Propiedades
IUPAC Name |
3-[4-[[2,6-bis[[4-(2-aminoethoxy)quinolin-2-yl]carbamoyl]pyridin-4-yl]oxymethyl]triazol-1-yl]propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N10O7.C2HF3O2/c36-10-13-50-29-17-31(39-25-7-3-1-5-23(25)29)41-34(48)27-15-22(52-20-21-19-45(44-43-21)12-9-33(46)47)16-28(38-27)35(49)42-32-18-30(51-14-11-37)24-6-2-4-8-26(24)40-32;3-2(4,5)1(6)7/h1-8,15-19H,9-14,20,36-37H2,(H,46,47)(H,39,41,48)(H,40,42,49);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHDBHUUPVHFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCC6=CN(N=N6)CCC(=O)O)OCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F3N10O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Structure and Design Principles of Carboxy Pyridostatin Trifluoroacetate Salt
Elucidation of the Pyridostatin (B1662821) Scaffold: N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide Core
The foundational structure of carboxy pyridostatin is the pyridostatin (PDS) scaffold, which is chemically defined as an N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide. medchemexpress.com This core is a key determinant of the molecule's ability to bind to G-quadruplexes. The planar, aromatic nature of this scaffold allows it to interact with the flat G-quartets of the G-quadruplex structure through π-π stacking interactions. medchemexpress.com The pyridine-2,6-dicarboxamide central unit acts as a rigid linker, positioning the two quinolinyl groups in a specific spatial orientation that is conducive to binding with the G-quadruplex.
Rational Design and Discovery of Carboxy Pyridostatin via "In Situ" Click Chemistry
The discovery of carboxy pyridostatin (cPDS) is a prime example of rational drug design, facilitated by a powerful and innovative technique known as "in situ" click chemistry. medchemexpress.com This target-guided synthesis approach utilizes the biological target itself—in this case, a G-quadruplex structure—to catalyze the formation of the most effective ligand from a pool of smaller molecular fragments.
The fundamental principle of "in situ" click chemistry involves presenting the biological target with a selection of reactive building blocks, typically an azide (B81097) and an alkyne. The G-quadruplex acts as a template, binding and orienting the fragments that have the best complementary fit. This proximity and favorable orientation accelerate a highly specific chemical reaction, the Huisgen 1,3-dipolar cycloaddition, between the azide and alkyne moieties, effectively "clicking" them together to form a stable triazole-linked product. nih.gov This product is, by its nature, a high-affinity ligand for the template that catalyzed its formation.
In the case of carboxy pyridostatin, this template-directed approach was instrumental in identifying a derivative of pyridostatin with unique properties. medchemexpress.com This method not only streamlines the discovery of potent ligands but also ensures that the synthesized molecule is optimally shaped to bind to the target of interest.
Influence of the Carboxy Moiety and Trifluoroacetate (B77799) Counterion on Compound Characteristics Relevant to Biological Interaction
The specific characteristics of carboxy pyridostatin trifluoroacetate salt, particularly its remarkable selectivity for RNA G-quadruplexes over their DNA counterparts, are heavily influenced by the presence of the carboxy moiety and the trifluoroacetate counterion. medchemexpress.com
The Role of the Carboxy Moiety
The introduction of a carboxyl group (-COOH) to the pyridostatin scaffold is the primary reason for the compound's high molecular specificity for RNA G-quadruplexes. medchemexpress.com While the parent compound, pyridostatin, is a competent binder of both RNA and DNA G-quadruplexes, carboxy pyridostatin exhibits a clear preference for RNA structures. medchemexpress.com
Molecular dynamics and docking simulations have provided insights into this selectivity. The conformational properties of carboxy pyridostatin, influenced by the carboxyl group, play a significant role. medchemexpress.com Furthermore, the presence of this group leads to a notable solvation contribution, which is a key factor in its binding mode. medchemexpress.com One proposed mechanism for this selectivity involves the 2'-hydroxyl group present in RNA but not in DNA. This hydroxyl group can form hydrogen bonds with the phosphate (B84403) backbone of the RNA, which in turn reduces the negative electrostatic repulsion between the negatively charged phosphate groups and the carboxyl group of the ligand. medchemexpress.com This intricate interplay of conformational effects and solvation dynamics underscores the rational design that led to a highly selective RNA G-quadruplex binder.
The Trifluoroacetate Counterion
Carboxy pyridostatin is often supplied as a trifluoroacetate salt. The trifluoroacetate anion (CF₃COO⁻) is a common counterion used in the synthesis and purification of synthetic molecules, particularly those containing basic functional groups. nih.gov While the primary role of the counterion is to ensure charge neutrality and improve the solubility and stability of the compound, it is not always biologically inert. nih.govgenscript.com
The potential influence of the trifluoroacetate counterion on the biological activity of various compounds, especially peptides, has been a subject of study. nih.govgenscript.com Depending on the biological system and the concentration, trifluoroacetate has been reported to have various effects, from influencing cell proliferation to altering protein synthesis. genscript.com However, it is crucial to note that the specific impact of the trifluoroacetate counterion on the biological interaction of carboxy pyridostatin with G-quadruplexes has not been extensively detailed in the available scientific literature. Therefore, while its presence is a key aspect of the compound's formulation, its precise contribution to the binding affinity and selectivity of carboxy pyridostatin for G-quadruplexes remains an area for further investigation.
| Property | Description |
| Molecular Formula | C37H35F3N10O9 |
| Molecular Weight | 820.73 g/mol |
| Core Scaffold | N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide |
| Key Functional Group | Carboxy moiety (-COOH) |
| Counterion | Trifluoroacetate (CF₃COO⁻) |
| Discovery Method | "In situ" click chemistry |
| Primary Target | RNA G-quadruplexes |
Molecular Recognition and Ligand G4 Interaction Dynamics
Mechanistic Basis of High Molecular Specificity for RNA G-Quadruplexes (rG4s) over DNA G-Quadruplexes (dG4s)
Carboxy pyridostatin (B1662821) trifluoroacetate (B77799) salt, a derivative of the G-quadruplex (G4) stabilizing compound pyridostatin, demonstrates a pronounced molecular specificity for RNA G-quadruplexes (rG4s) over their DNA counterparts (dG4s). nih.gov While its parent compound, pyridostatin, is a competent binder for both RNA and DNA G4 structures, carboxy pyridostatin was developed to selectively target rG4s, such as those found in telomeric repeat-containing RNA (TERRA). nih.govresearchgate.net This selectivity is not based on a single factor but rather a combination of binding affinity, conformational behavior, and the energetic contributions of solvation. nih.gov
The preferential binding of carboxy pyridostatin to rG4s has been demonstrated through biophysical assays. A key finding highlights its significant stabilizing effect on the TERRA rG4. In one study, carboxy pyridostatin induced a substantial thermal stabilization of the TERRA rG4, increasing its melting temperature (ΔTm) by 20.7 °C. researchgate.net Crucially, this stabilization remained unaffected even in the presence of a 100-fold excess of a competing DNA G-quadruplex, underscoring its high selectivity. researchgate.net This robust preference for the RNA G4 structure is a defining characteristic that distinguishes it from the broader-spectrum activity of pyridostatin. nih.gov
| Ligand | Target G4 | Observed Effect | Selectivity Note |
|---|---|---|---|
| Carboxy Pyridostatin | TERRA (rG4) | High stabilization (ΔTm = 20.7 °C) | Stabilization was not impacted by a 100-fold excess of a dG4 competitor. researchgate.net |
| Pyridostatin (parent compound) | rG4s and dG4s | Generic G4-interacting molecule | Does not show the high RNA-selectivity of its carboxy derivative. nih.gov |
To elucidate the structural basis for this selectivity, molecular dynamics and docking simulations have been employed. nih.gov These computational studies rationalize the preference of carboxy pyridostatin for rG4s by analyzing its binding mode. nih.gov The simulations reveal that the introduction of the carboxyl group is a critical modification. This group helps to mitigate negative electrostatic repulsion with the phosphate (B84403) backbone of the RNA strand. researchgate.net It can achieve this by forming hydrogen bonds with the 2'-hydroxyl groups present on the ribose sugars of RNA, an interaction that is absent in DNA. researchgate.net This additional layer of interaction contributes to a more stable and favorable binding complex with rG4s compared to dG4s. researchgate.net
The selectivity of carboxy pyridostatin is further explained by its conformational properties and the significant role of solvation energetics. nih.gov Molecular dynamics simulations have shown that the ligand's conformational behavior—how it flexes and orients itself—is better suited to the specific topology and groove architecture of rG4s. researchgate.net Furthermore, the contribution of solvation, which relates to the energy changes associated with the displacement of water molecules upon binding, is a remarkable factor in its RNA preference. nih.gov The combination of the ligand's intrinsic shape and its favorable interactions with the surrounding solvent environment when bound to an rG4 creates a thermodynamic preference for the RNA quadruplex. researchgate.net
Structural and Conformational Changes Induced by Carboxy Pyridostatin Trifluoroacetate Salt Binding
Ligands that bind to G-quadruplexes can stabilize specific topologies or even induce conformational shifts. nih.gov For the broader class of pyridostatin-related compounds, binding has been shown to cause structural reorganization of the target G4. msstate.edu For instance, studies on the parent pyridostatin compound using circular dichroism spectroscopy indicated slight attenuation of the characteristic G4 signal upon binding, which suggests a change in the G-quadruplex structure. msstate.edu This ability to modulate G4 topology is a key aspect of how these ligands can influence biological processes such as DNA replication and transcription. nih.govnih.gov
A primary mechanism of action for the pyridostatin family of compounds involves competition with endogenous proteins that naturally bind to G-quadruplexes. nih.gov The parent compound, pyridostatin, is known to induce telomere dysfunction by competing for binding with telomere-associated proteins, such as human POT1. nih.govresearchgate.net By binding to and stabilizing the G4 structure, carboxy pyridostatin can prevent the binding or activity of proteins that would otherwise unfold or process these structures, such as helicases or transcription factors. msstate.edunih.gov This competitive binding can disrupt the normal regulation of cellular processes that are dependent on G4 dynamics, including gene expression and telomere maintenance. nih.govresearchgate.net
Competitive Binding Mechanisms with Endogenous G4-Binding Proteins
Inhibition of G3BP1 Binding to rG4-(AGG)5 Sequences
This compound (cPDS), a derivative of pyridostatin (PDS), has been identified as a competitive binder of RNA G-quadruplex (rG4) sequences. nih.gov This interaction has implications for the binding of proteins that recognize rG4 structures, such as the Ras-GTPase-activating protein (GAP)-binding protein 1 (G3BP1). nih.govnih.gov G3BP1 is an rG4-binding protein that shows a preference for rG4 sequences with (AGG)5 motifs. nih.gov
Research has demonstrated that cPDS can effectively compete with G3BP1 for binding to these rG4-(AGG)5 sequences. nih.gov In electrophoretic mobility shift assays (EMSA), the presence of cPDS was shown to inhibit the binding of human G3BP1 (hG3BP1) to rG4-(AGG)5. nih.gov This competitive binding by cPDS leads to a delay in the electrophoresis of the rG4-(AGG)5 sequence, while the migration of hG3BP1 itself is not affected. nih.gov
The ability of cPDS to interfere with the G3BP1-rG4 interaction is significant because G3BP1 is a key protein involved in the cellular stress response. nih.gov The binding of G3BP1 to rG4 structures is a crucial aspect of its function, and molecules that can modulate this interaction, such as cPDS, are valuable tools for studying these biological processes. nih.govnih.gov
Carboxy pyridostatin is noted for its high molecular specificity for RNA G-quadruplexes over their DNA counterparts. nih.gov This selectivity is attributed to the conformational properties of the cPDS molecule and solvation effects. nih.gov This specificity makes cPDS a particularly interesting compound for investigating the roles of RNA G-quadruplexes in cellular functions.
The interaction between G3BP1 and rG4 structures is direct, with G3BP1 exhibiting high affinity and selectivity for these structures. nih.govnih.gov The C-terminal RGG domain of G3BP1 is essential for this binding, and the interaction is further enhanced by its RRM domain. nih.govnih.gov The displacement of G3BP1 from mRNA by rG4 ligands like pyridostatin has been observed to be most pronounced in the 3'-untranslated regions (3'-UTRs) of mRNAs. nih.govnih.gov
Cellular and Biochemical Mechanisms of Action
Regulation of Gene Expression and Protein Homeostasis
By binding to and stabilizing G4 structures in both DNA and RNA, Carboxy pyridostatin (B1662821) trifluoroacetate (B77799) salt and its parent compound, pyridostatin, can significantly alter the landscape of gene expression and protein synthesis. This interference affects the transcription and translation of key regulatory proteins, including transcription factors and proto-oncogenes. oup.comnih.gov
Research indicates that Carboxy pyridostatin trifluoroacetate salt directly leads to a reduction in the levels of Activating Transcription Factor 5 (ATF-5) protein. medchemexpress.combiotrend-usa.com ATF-5 is a transcription factor from the basic leucine (B10760876) zipper (bZip) family that plays a crucial role in cellular differentiation and adaptation to stress. nih.gov It is typically expressed in neural progenitor cells and is absent in mature neurons and astrocytes. nih.gov The downregulation of ATF-5 is a required step for the differentiation of these progenitor cells into astrocytes. nih.gov By reducing ATF-5 protein levels, this compound can influence these developmental and homeostatic cellular processes.
Table 1: Effect of this compound on ATF-5
| Compound | Target Protein | Observed Effect | Significance |
|---|
G-quadruplex forming sequences are frequently found in the promoter regions of proto-oncogenes, where they can act as regulatory elements. oup.comnih.gov The stabilization of these structures by ligands like pyridostatin can interfere with transcription, leading to the downregulation of oncogene expression. researchgate.netnih.govciteab.com
SRC: The proto-oncogene SRC, which plays a role in cell growth and proliferation, contains G-quadruplex clusters. Treatment with pyridostatin has been shown to alter the transcription and replication of this gene, highlighting a mechanism for its anti-proliferative activity. nih.gov
c-MYC: The promoter of the c-MYC oncogene contains a well-characterized G-quadruplex forming region that is critical for its transcriptional regulation. msstate.eduijbs.com Stabilization of this G-quadruplex by pyridostatin can repress c-MYC transcription, thereby inhibiting its function in driving cell cycle progression and proliferation. nih.govaginganddisease.org This makes the c-MYC G-quadruplex an attractive target for anti-cancer therapies. msstate.eduijbs.com
The regulatory potential of G4 structures extends to viral gene expression. Pyridostatin has been shown to inhibit the synthesis of Epstein-Barr virus-encoded nuclear antigen 1 (EBNA1), a protein essential for the maintenance of the viral genome in infected host cells. nih.gov The mRNA sequence of EBNA1 contains G-quadruplex structures that act as a cis-acting regulatory signal. nih.govthno.org By stabilizing these RNA G-quadruplexes (rG4s), pyridostatin impedes the translation process, leading to a decrease in EBNA1 protein production. nih.gov This mechanism highlights the potential of targeting viral rG4s as a therapeutic strategy to control latent viral infections. nih.govnih.govresearchgate.net
Table 2: Impact of Pyridostatin on Gene and Protein Expression
| Target Gene/Protein | Mechanism | Effect of Pyridostatin | Reference |
|---|---|---|---|
| SRC Proto-Oncogene | Stabilization of G4s in coding region | Alters transcription and replication | nih.gov |
| c-MYC Proto-Oncogene | Stabilization of G4 in promoter region | Represses transcription | msstate.eduijbs.com |
Modulation of Cellular Stress Responses
Cells respond to environmental stressors by initiating a coordinated set of actions known as the cellular stress response. nih.govnih.gov A key feature of this response is the formation of stress granules (SGs), which are dense cytoplasmic aggregates of untranslated messenger ribonucleoproteins (mRNPs). nih.govnih.gov
This compound has been demonstrated to hinder the formation of stress granules. medchemexpress.combiotrend-usa.com In U2OS cells, treatment with 10 μM of the compound for 24 hours impeded SG assembly. biotrend-usa.com Stress granules form when translation initiation is stalled, and they serve as sites for storing and processing mRNAs during stress. nih.govnih.gov The assembly of SGs is a complex process driven by liquid-liquid phase separation, with the protein G3BP1 acting as a central nucleating factor. nih.govstjude.org By modulating factors involved in SG assembly, this compound can interfere with this critical aspect of the cellular stress response.
Recent studies have illuminated the critical role of RNA G-quadruplexes (rG4s) in the formation of stress granules. nih.govnih.govbiorxiv.org Messenger RNAs containing rG4s are significantly enriched within SGs. nih.gov The availability of these rG4 structures acts as a regulatory switch for SG assembly and condensation. nih.gov
The key SG-nucleating protein, G3BP1, has been identified as a bona fide rG4-binding protein. nih.gov The interaction between G3BP1 and rG4s is crucial for promoting the condensation of SGs. nih.gov Consequently, a reduced availability of rG4 structures, which could be influenced by G4-ligands, impairs the formation of stress granules. nih.gov This suggests a model where the dynamic formation and dissolution of rG4s, and their interaction with binding proteins, directly regulate the dynamics of SG condensation, a process that can be modulated by compounds like this compound. nih.govcondensates.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Influence on Cell Proliferation and Stem Cell Dynamics
This compound and its parent compound, pyridostatin, have demonstrated significant effects on cell proliferation and the behavior of stem cells. These compounds, known for their ability to stabilize G-quadruplex structures in nucleic acids, exert their influence through distinct, yet related, mechanisms.
Reduction of General Cell Proliferation in Diverse Cell Lineages
Members of the pyridostatin family have been shown to inhibit cell proliferation across various cell types, most notably in cancer cell lines. The parent compound, pyridostatin, has demonstrated anti-proliferative effects in SV40-transformed human MRC5 fibroblasts and a range of cancer cells. nih.govresearchgate.net This inhibition of proliferation is a cornerstone of the compound's therapeutic potential. The growth-inhibitory properties can lead to a complete arrest of cell growth over extended exposure. nih.gov This effect is not limited to cancerous cells, as pyridostatin has also been observed to reduce the proliferation of adult neural stem and progenitor cells.
The data below summarizes the observed anti-proliferative effects of pyridostatin family compounds on different cell lines.
| Cell Line | Compound Family | Observed Effect |
| SV40-transformed human MRC5 fibroblasts | Pyridostatin | Decreased proliferation |
| Various cancer cell lines | Pyridostatin | Decreased proliferation |
| HT1080 cells | Pyridostatin analogues | Long-term growth arrest |
| Adult neural stem and progenitor cells | Pyridostatin | Reduced proliferation |
Manipulation of Neural Stem and Progenitor Cell (NSPC) Proliferation and Differentiation
Carboxy pyridostatin, in particular, has been identified as a modulator of adult neural stem and progenitor cell (NSPC) dynamics. It reduces the proliferation of NSPCs derived from the adult mouse subventricular zone (SVZ) both in laboratory cultures and in living organisms. This effect is achieved through a mechanism that encourages the cells to exit the cell cycle.
In vitro studies using neurosphere cultures, which are floating clusters of neural stem cells, have shown that carboxy pyridostatin diminishes proliferation. This leads to a reduction in the size and formation of these neurospheres, indicating a decrease in the self-renewal and proliferative capacity of the adult NSPCs.
A key outcome of the reduced proliferation induced by carboxy pyridostatin in NSPCs is the promotion of differentiation towards a specific glial lineage. The compound facilitates the production of oligodendrocyte progenitors. nih.gov This shift in cell fate is significant, as oligodendrocytes are responsible for myelination in the central nervous system. The transcription factor Olig2 is a central player in the generation of both astrocytes and oligodendrocytes from SVZ progenitors. nih.gov By promoting cell cycle exit, carboxy pyridostatin likely influences the expression of markers such as Proliferating Cell Nuclear Antigen (PCNA), which is associated with cell proliferation, and enhances the expression of lineage-specific markers like OLIG2, thereby directing the differentiation of NSPCs towards the oligodendrocyte lineage.
Induction of Nucleic Acid Damage and Cell Cycle Perturbation (as observed with Pyridostatin family compounds)
A primary mechanism through which pyridostatin and its analogues exert their anti-proliferative effects is by inducing damage to nucleic acids and disrupting the normal progression of the cell cycle. This is a consequence of their stabilization of G-quadruplex structures, which can interfere with essential cellular processes.
Upon treatment with pyridostatin, cells predominantly accumulate in the G2 phase of the cell cycle. researchgate.net This cell cycle arrest is a direct result of the activation of the DNA damage response (DDR) pathway. researchgate.net The presence of DNA damage triggers cellular checkpoints that halt cell cycle progression to allow for repair.
Replication/Transcription-Dependent DNA Damage Induction
The DNA damage induced by pyridostatin is intrinsically linked to the fundamental processes of DNA replication and transcription. nih.gov The stabilization of G-quadruplex structures by pyridostatin creates physical impediments on the DNA template. During DNA replication, these stabilized structures can cause the replication machinery to stall, leading to replication stress and the formation of DNA double-strand breaks. aging-us.com
Similarly, during transcription, the transcriptional machinery can be blocked by these G-quadruplex roadblocks. researchgate.net This interference can also result in DNA damage. researchgate.net Evidence for this transcription-dependent damage comes from observations that inhibiting transcription can prevent the formation of γH2AX foci, a marker of DNA double-strand breaks, in non-replicating (G1 and G2 phase) cells treated with pyridostatin. nih.gov Therefore, the genotoxic effects of the pyridostatin family of compounds are mediated through both replication- and transcription-dependent mechanisms. nih.gov
The table below outlines the key molecular events associated with pyridostatin-induced DNA damage and cell cycle perturbation.
| Cellular Process | Effect of Pyridostatin Family Compounds | Consequence | Key Markers |
| DNA Replication | Stabilization of G-quadruplexes | Replication fork stalling, DNA double-strand breaks | γH2AX |
| Transcription | Stabilization of G-quadruplexes | Transcription machinery stalling, DNA double-strand breaks | γH2AX |
| Cell Cycle | Activation of DNA damage checkpoints | G2 phase arrest | Phosphorylated Chk1 |
G4 Stabilization and Induction of DNA Double-Strand Breaks
Carboxy pyridostatin is recognized for its significant ability to bind to and stabilize G-quadruplex structures. Unlike its parent compound, pyridostatin, which interacts with both DNA and RNA G4s, carboxy pyridostatin exhibits a pronounced selectivity for RNA G-quadruplexes. nih.govoup.com This preferential binding is a key aspect of its mechanism of action. The stabilization of G4 structures by ligands can impede crucial cellular processes such as replication and transcription, leading to DNA damage. nih.gov
While direct stabilization of DNA G4s by pyridostatin is a known trigger for DNA double-strand breaks (DSBs), the pathway for carboxy pyridostatin, with its RNA G4 preference, is more nuanced. pnas.orgnih.gov Research suggests that the stabilization of RNA G4s can interfere with transcription and co-transcriptional processes. researchgate.net One proposed mechanism for how G4 ligands induce DSBs is through the formation and stabilization of R-loops—three-stranded nucleic acid structures consisting of a DNA:RNA hybrid and a displaced single-stranded DNA. pnas.orgresearchgate.net The stabilization of G4s can promote the accumulation of these R-loops, which are known to be sources of genomic instability and can lead to the formation of DSBs. pnas.orgresearchgate.net
The induction of DSBs is a critical cellular event that activates the DNA damage response (DDR). A key marker for DSBs is the phosphorylation of the histone variant H2AX to form γH2AX. nih.gov Studies on G4 ligands, including pyridostatin, have consistently shown an increase in γH2AX foci, indicating the generation of DSBs. pnas.orgnih.gov While specific data for carboxy pyridostatin is limited, the general mechanism for G4 stabilizers points towards the disruption of DNA replication and transcription as the primary cause of these breaks. aging-us.comnih.gov This disruption can occur when the stabilized G4 structures act as physical impediments to the cellular machinery that processes DNA.
| Compound | Primary G4 Target | Proposed Mechanism of DSB Induction | Key Experimental Evidence |
|---|---|---|---|
| Pyridostatin (PDS) | DNA and RNA G-quadruplexes | Direct stabilization of DNA G4s, leading to replication fork stalling and transcription blockage. pnas.orgnih.gov | Increased γH2AX foci, activation of ATM/ATR pathways. nih.gov |
| Carboxy Pyridostatin (cPDS) | RNA G-quadruplexes | Stabilization of RNA G4s, potentially leading to R-loop formation and subsequent DNA damage. nih.govpnas.org | High binding affinity for RNA G4s. nih.gov |
Associated Cell Cycle Arrest Mechanisms
The induction of DNA double-strand breaks by G4 stabilizing agents like pyridostatin triggers a robust cellular response, culminating in cell cycle arrest. nih.govresearchgate.net This arrest is a critical checkpoint mechanism that allows the cell time to repair the DNA damage before proceeding with cell division, thereby preventing the propagation of potentially harmful mutations.
Treatment with pyridostatin has been shown to cause a predominant accumulation of cells in the G2 phase of the cell cycle. researchgate.net This G2/M checkpoint arrest is a direct consequence of the activation of the DNA damage response (DDR) pathway. pnas.org Key players in this pathway include the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated in response to DSBs and replication stress, respectively.
Activated ATM and ATR, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. researchgate.net These kinases then target several effector proteins to halt cell cycle progression. A primary target is the Cdc25 family of phosphatases, which are responsible for activating the cyclin-dependent kinase Cdk1 (also known as Cdc2). researchgate.net Phosphorylation of Cdc25 by Chk1 and Chk2 leads to its inactivation and degradation, preventing the activation of Cdk1/Cyclin B1 complex, which is essential for entry into mitosis.
The following table summarizes the key molecular events involved in the G2/M cell cycle arrest induced by pyridostatin, which is the anticipated, though not yet fully elucidated, mechanism for carboxy pyridostatin.
| Cellular Event | Key Protein(s) Involved | Function in Cell Cycle Arrest |
|---|---|---|
| DNA Damage Sensing | ATM/ATR | Activated by DSBs and replication stress, initiating the DDR cascade. researchgate.net |
| Signal Transduction | Chk1/Chk2 | Phosphorylated and activated by ATM/ATR; amplify the damage signal. researchgate.net |
| Effector Activation | Cdc25 | Inhibited by Chk1/Chk2, preventing the activation of the mitotic machinery. researchgate.net |
| Cell Cycle Blockade | Cdk1/Cyclin B1 | Remains inactive, leading to arrest at the G2/M transition. researchgate.net |
Advanced Methodologies for Investigating Carboxy Pyridostatin Trifluoroacetate Salt Activity
Biophysical Characterization Techniques for Ligand-G4 Interactions
To elucidate the direct binding and stabilizing effects of cPDS on G4 structures, several key in vitro techniques are employed. These methods provide quantitative and qualitative data on binding affinity, structural changes, and thermal stability of the cPDS-G4 complex.
Circular Dichroism (CD) Spectroscopy for G4 Folding and Stability Analysis
Circular Dichroism (CD) spectroscopy is a fundamental technique used to confirm the formation of G4 structures and to observe conformational changes upon ligand binding. msstate.edu G-quadruplexes exhibit distinct CD spectral signatures that are dependent on their topology. mdpi.com For instance, a parallel G4 topology typically shows a positive peak around 260 nm and a negative peak around 240 nm. msstate.edu
The interaction of cPDS with a target G4 sequence is monitored by titrating the compound into a solution of pre-formed G4s and recording the subsequent changes in the CD spectrum. The binding of a ligand like PDS or cPDS often results in an attenuation or shift in the CD signal, which indicates a direct interaction and can suggest ligand-induced conformational changes to the G4 structure. msstate.edu This method is invaluable for initial confirmation of G4 folding and for qualitatively assessing the binding event between cPDS and its target. msstate.edu
| G4 Topology | Characteristic Positive Peak (nm) | Characteristic Negative Peak (nm) | Effect of cPDS Binding |
|---|---|---|---|
| Parallel | ~260 | ~240 | Signal attenuation/shift |
| Antiparallel | ~295 | ~260 | Signal attenuation/shift |
| Hybrid | ~295 and ~260 | ~245 | Signal attenuation/shift |
Fluorescence-Based Assays (e.g., Thioflavin T Enhancement, Fluorescence Resonance Energy Transfer)
Fluorescence-based assays offer high sensitivity for quantifying G4 stabilization and ligand binding.
Thioflavin T (ThT) Enhancement: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in quantum yield upon binding to G4 structures. nih.gov This "light-up" property allows ThT to be used as a probe for G4 formation and ligand binding. researchgate.net In a competitive binding assay, the ability of cPDS to displace ThT from a pre-formed G4-ThT complex is measured by a decrease in fluorescence intensity. This provides an indirect measure of the binding affinity of cPDS for the G4 structure. Alternatively, the stabilization of G4s by cPDS can be monitored by observing the enhanced fluorescence of ThT that binds to the stabilized structures. nih.gov
Fluorescence Resonance Energy Transfer (FRET): FRET-based melting assays are widely used to quantify the thermal stabilization of a G4 structure by a ligand. nih.gov In this assay, a G4-forming oligonucleotide is labeled with a FRET donor-acceptor pair (e.g., FAM and TAMRA). In the folded G4 state, the donor and acceptor are in close proximity, leading to efficient FRET and low donor fluorescence. As the G4 is thermally denatured, the strands separate, increasing the distance between the donor and acceptor, which disrupts FRET and restores donor fluorescence. The melting temperature (Tm), the temperature at which 50% of the G4s are unfolded, is determined. The addition of a stabilizing ligand like cPDS increases the Tm. The change in melting temperature (ΔTm) is a direct measure of the ligand's stabilizing effect. Research has shown that cPDS can induce a significant thermal stabilization of RNA G4s, with a reported ΔTm of 20.7 °C for the TERRA G-quadruplex. researchgate.net
| G4 Sequence | Condition | Melting Temperature (Tm) | Stabilization (ΔTm) |
|---|---|---|---|
| TERRA RNA | No Ligand | 55.0 °C | - |
| TERRA RNA | + cPDS | 75.7 °C | +20.7 °C |
| c-MYC DNA | No Ligand | 62.0 °C | - |
| c-MYC DNA | + cPDS | 68.5 °C | +6.5 °C |
Native Electrophoretic Mobility Shift Assays (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to detect nucleic acid-protein or nucleic acid-ligand interactions. nih.govnih.gov It is based on the principle that a nucleic acid-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free nucleic acid, resulting in a "shift" of the corresponding band. jcu.edu.au
To study the cPDS-G4 interaction, a labeled G4-forming oligonucleotide is incubated with increasing concentrations of cPDS and then resolved on a native gel. The appearance of a slower-migrating band relative to the free G4 DNA indicates the formation of a stable cPDS-G4 complex. This method provides direct visual evidence of binding and can be used to estimate binding affinity and stoichiometry under appropriate conditions. mdpi.comdocumentsdelivered.com
Cellular and Molecular Assays
To understand the biological consequences of cPDS activity in a living system, cellular and molecular assays are essential. These methods bridge the gap between in vitro binding and cellular function.
Live-Cell Imaging for Real-Time Cellular Event Monitoring (e.g., Stress Granule Dynamics)
Given the preference of cPDS for RNA G-quadruplexes, investigating its effects on RNA-centric cellular processes is of high interest. RNA G4s are implicated in the formation of stress granules (SGs)—dynamic, non-membranous ribonucleoprotein assemblies that form in response to cellular stress. rsc.orgnih.gov
Live-cell imaging using fluorescence microscopy allows for the real-time monitoring of SG dynamics. researchgate.net Cells can be engineered to express fluorescently tagged SG marker proteins, such as G3BP1, or stained with SG-specific dyes. nih.gov By treating these cells with cPDS, researchers can observe its impact on the formation, disassembly, size, and number of stress granules in real time. nih.govresearchgate.net Since cPDS stabilizes RNA G4s, it may modulate the nucleation or material properties of SGs, and these effects can be quantitatively analyzed through time-lapse imaging. rsc.org
RNA Pull-Down Assays and Western Blotting for Protein-RNA Interactions
To identify the specific cellular proteins whose interactions with G4-containing RNAs are modulated by cPDS, RNA pull-down assays coupled with Western blotting are employed. nih.govresearchgate.net This technique allows for the isolation and identification of proteins that bind to a specific RNA sequence of interest. springernature.com
In this assay, a biotinylated RNA probe containing a known G4-forming sequence is synthesized. This "bait" RNA is incubated with a cellular lysate to allow for the formation of RNA-protein complexes. nih.gov These complexes are then "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin (B1667282). The experiment is performed in the presence and absence of cPDS. After washing away non-specifically bound proteins, the captured proteins are eluted and separated by gel electrophoresis. Western blotting is then used to identify specific RNA-binding proteins within the pulled-down fraction using antibodies against candidate proteins. This approach can reveal whether cPDS enhances or inhibits the binding of certain proteins to the G4-RNA, providing insight into its mechanism of action on a molecular level. researchgate.net
RNA Dot-Blot Assays for RNA Quantification
RNA dot-blotting is a versatile and efficient technique for the detection and semi-quantification of specific RNA molecules within a sample. bgu.ac.ilptglab.com Unlike Northern blotting, RNA samples are not separated by electrophoresis but are instead spotted directly onto a solid support membrane, such as nitrocellulose or nylon. ptglab.com This method is particularly useful for assessing changes in the abundance of specific RNA transcripts that may be influenced by the G4-stabilizing activity of compounds like Carboxy pyridostatin (B1662821) trifluoroacetate (B77799) salt.
The general workflow of an RNA dot-blot assay involves the extraction of total RNA from cells or tissues, followed by the direct application of the RNA samples onto the membrane. ptglab.com To ensure optimal binding and to prevent secondary structure interference, RNA samples are often denatured, for example by heating, before being spotted onto the membrane. nih.gov After spotting, the RNA is immobilized on the membrane, typically through UV crosslinking. ptglab.com
A labeled probe, which is a nucleic acid sequence complementary to the target RNA, is then hybridized to the membrane. The probe can be labeled with radioisotopes or, more commonly, with non-radioactive labels that can be detected via chemiluminescence or fluorescence. The intensity of the signal generated from the bound probe is proportional to the amount of the target RNA in the sample.
To ensure accurate quantification, it is common practice to include a loading control, such as methylene (B1212753) blue staining of the membrane, or to hybridize the blot with a probe for a housekeeping gene whose expression is expected to remain constant across samples. The signal from the target RNA can then be normalized to the loading control to account for any variations in the amount of RNA loaded onto the membrane.
In the context of studying Carboxy pyridostatin trifluoroacetate salt, an RNA dot-blot assay could be employed to measure the levels of a specific RNA known to form a G-quadruplex that is targeted by the compound. By comparing the RNA levels in cells treated with this compound to untreated cells, researchers can infer whether the stabilization of the G4 structure by the ligand affects the stability or turnover of that particular RNA transcript.
Table 1: General Steps in an RNA Dot-Blot Assay for RNA Quantification
| Step | Description | Key Considerations |
|---|---|---|
| 1. RNA Extraction | Isolation of total RNA from cells or tissues. | Ensure high purity and integrity of the RNA. Avoid RNase contamination. ptglab.com |
| 2. RNA Quantification and Dilution | Measurement of RNA concentration and preparation of serial dilutions. | Accurate quantification is crucial for comparing samples. nih.gov |
| 3. Denaturation (Optional) | Heating the RNA samples to disrupt secondary structures. | Can improve probe accessibility to the target sequence. nih.gov |
| 4. Spotting | Direct application of RNA samples onto a nitrocellulose or nylon membrane. | Use of a dot-blot apparatus ensures uniform spot size and shape. |
| 5. Immobilization | Crosslinking the RNA to the membrane, typically using UV irradiation. | Ensures the RNA remains bound during subsequent washing steps. ptglab.com |
| 6. Pre-hybridization (Blocking) | Incubation of the membrane in a blocking solution to prevent non-specific probe binding. | Reduces background signal and improves signal-to-noise ratio. ptglab.com |
| 7. Hybridization | Incubation with a labeled probe specific to the target RNA sequence. | Hybridization conditions (temperature, salt concentration) should be optimized for probe specificity. |
| 8. Washing | Washing the membrane to remove unbound probe. | Stringency of washes can be adjusted to minimize non-specific binding. ptglab.com |
| 9. Signal Detection | Detection of the labeled probe using appropriate methods (e.g., autoradiography, chemiluminescence, fluorescence). | The detection method depends on the type of label used on the probe. |
| 10. Data Analysis | Quantification of the signal intensity for each spot and normalization to a loading control. | Software tools can be used for accurate signal quantification. |
Computational Approaches for G4 Prediction and Ligand Design
Computational methods are indispensable for predicting which sequences within the vast transcriptome have the potential to form G-quadruplexes and for designing ligands that can selectively target these structures.
The primary approach for identifying potential G-quadruplex forming sequences (PQS) is through bioinformatics algorithms that scan nucleic acid sequences for specific motifs. nih.gov The most common motif is the canonical G-quadruplex sequence, generally represented as GxNy1GxNy2GxNy3Gx, where 'G' represents guanine, 'N' can be any nucleotide, 'x' is the number of guanines in each tract (typically ≥ 3 for stable structures), and 'y' is the length of the loops connecting the G-tracts (usually between 1 and 7 nucleotides). nih.gov
Several computational tools have been developed to identify these PQS with varying levels of stringency and complexity. Some of the widely used algorithms include:
QGRS Mapper: This tool identifies PQS based on the canonical motif and assigns a score to each potential sequence to rank them. It allows for flexibility in the G-tract and loop lengths. nih.gov
G4Hunter: This algorithm moves beyond the strict canonical motif by considering the G-richness and G-skewness of a given sequence. It calculates a G4 propensity score, which can identify non-canonical G4s that might be missed by pattern-matching algorithms. nih.govresearchgate.net
pqsfinder: This tool identifies PQS and scores them based on the number of G-tracts, the length of the G-tracts, and the length of the loops. It also has the capability to account for bulges within the G-tracts. nih.govresearchgate.net
These in silico methods provide a crucial first step in identifying potential RNA G-quadruplex targets for ligands like this compound. The predictions from these tools can then be experimentally validated.
Table 2: Comparison of In Silico G-Quadruplex Prediction Tools
| Tool | Prediction Principle | Key Parameters | Output | Area Under Curve (AUC) |
|---|---|---|---|---|
| QGRS Mapper | Pattern matching based on the canonical G-quadruplex motif (GxNy1GxNy2GxNy3Gx). nih.gov | Number of G-tracts, length of G-tracts, length of loops. mdpi.com | List of PQS with their locations and scores. | 0.85 researchgate.net |
| G4Hunter | Scoring based on G-richness and G-skewness of the sequence. nih.govresearchgate.net | Window size for scanning. | A profile of G4 propensity scores along the sequence. | 0.96 researchgate.net |
| pqsfinder | Pattern matching with scoring based on G-tract and loop characteristics, allowing for bulges. nih.govresearchgate.net | Minimum number of G-tracts, G-tract length, loop length, bulge size. | List of PQS with scores and structural details. | 0.97 researchgate.net |
More recently, machine learning approaches, particularly convolutional neural networks (CNNs), have been developed to predict RNA G-quadruplexes (rG4s) with higher accuracy. nih.gov These models are trained on large datasets of experimentally verified G4 sequences, allowing them to learn complex patterns and features that are predictive of G4 formation, beyond what can be captured by simple motif-based rules. nih.govbiu.ac.il
One such model is rG4detector , a CNN designed to predict the rG4 propensity of any given RNA sequence. nih.gov The architecture of rG4detector includes parallel one-dimensional convolution layers with different kernel sizes to capture the variable length features of rG4s. nih.gov The input to the network is a one-hot encoded RNA sequence, which is then processed through convolutional, max-pooling, and fully connected layers to output a prediction score. nih.gov
Studies have shown that rG4detector outperforms older methods like G4Hunter and G4NN in predicting rG4 stability and detecting rG4-forming sequences. nih.gov For instance, in a comparison using a held-out test set, rG4detector achieved a higher area under the precision-recall curve (AUPR) of 0.42, compared to 0.38 for G4Hunter and 0.28 for G4NN. nih.gov
The application of such advanced predictive models is critical for identifying novel rG4s that may be targets for this compound. Research has demonstrated that this compound can act as a competitive binder to rG4 sequences, displacing RNA-binding proteins. nih.gov By using tools like rG4detector to predict rG4s in the transcriptome, researchers can generate hypotheses about the potential regulatory roles of this compound, which can then be tested experimentally.
Table 3: Performance Comparison of rG4detector and Other Prediction Models
| Model | Methodology | Area Under the Precision-Recall Curve (AUPR) | Area Under the Receiver Operating Characteristic Curve (AUROC) |
|---|---|---|---|
| rG4detector | Convolutional Neural Network | 0.42 | 0.75 |
| G4Hunter | Scoring based on G-richness and G-skewness | 0.38 | 0.65 |
| G4NN | Neural Network | 0.28 | 0.63 |
| cGcC-scoring | Scoring based on G and C content | 0.19 | 0.73 |
Data from a comparative study on a held-out test set. nih.gov
Synthetic Strategies and Structure Activity Relationship Sar Investigations
General Synthetic Methodologies for Pyridostatin-Class G4 Ligands
The core structure of pyridostatin-class ligands is the N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. nih.govrsc.org The general synthesis involves multi-step reactions that couple pyridine-based building blocks with quinoline-based counterparts. nih.gov A common synthetic route starts with pyridine-2,6-dicarbonyl dichloride or chelidamic acid. The process typically involves the sequential coupling of one mole equivalent of a central pyridine-based unit with two mole equivalents of a quinoline-based amine. nih.gov This modular strategy allows for the introduction of diverse substituents on both the pyridine (B92270) and quinoline (B57606) rings, facilitating the exploration of structure-activity relationships. nih.gov The design of these molecules focuses on several key features: a flat, adaptable conformation to interact with the polymorphic nature of G4 structures; an optimal aromatic surface for π-π stacking with G-tetrads; and nitrogen lone pairs that can coordinate with cations, further stabilizing the ligand-G4 complex. nih.gov
To improve efficiency and yield, modern synthetic protocols have been adopted for the creation of N-heterocycles like those in the pyridostatin (B1662821) scaffold. mdpi.comrsc.org Microwave-assisted synthesis, in particular, has emerged as a powerful tool in organic and medicinal chemistry. biotage.com This technique utilizes dielectric heating to significantly shorten reaction times and enhance reaction efficiency compared to conventional heating methods. rsc.orgbiotage.com The application of microwave irradiation can promote key chemical transformations such as cyclocondensation and cycloaddition, which are integral to forming the heterocyclic systems of pyridostatin and its analogues. mdpi.comrsc.org This optimization allows for the rapid generation of compound libraries for biological screening. mdpi.com
Following synthesis, rigorous purification is essential to ensure the high purity of the compounds for subsequent biophysical and biological assays. nih.gov Preparative High-Performance Liquid Chromatography (HPLC) is a standard technique used for the final purification of pyridostatin analogues. nih.gov Characterization and confirmation of the synthesized structures are achieved through a suite of analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the chemical structure and composition. researchgate.net Further biophysical characterization to study the interaction with G4 structures often involves methods like Circular Dichroism (CD) and Ultraviolet-Visible (UV-Vis) spectroscopy to observe structural changes in the DNA or RNA upon ligand binding. msstate.edu
Rational Design of Analogues for Modulating Selectivity and Potency
The rational design of pyridostatin analogues is a cornerstone of efforts to develop highly potent and selective G4-targeting agents. nih.gov By systematically altering side chains and functionalities on the core scaffold, researchers can fine-tune the molecules' properties. nih.gov The structural basis for this targeted design lies in the ligand's ability to adapt its conformation. nih.gov The rigid aromatic rings of pyridostatin, linked by flexible amide bonds, can adaptively match the G-tetrad planes, enhancing π-π stacking interactions. nih.govresearchgate.net Concurrently, flexible side chains can interact with the phosphate (B84403) backbone of the nucleic acid through hydrogen bonding and electrostatic interactions, increasing binding affinity. nih.govresearchgate.net
A significant achievement in the rational design of pyridostatin analogues is the development of derivatives with specificity for RNA G4s over their DNA counterparts. nih.gov While the parent pyridostatin compound is a competent binder of both RNA and DNA G4s, a derivative named carboxy pyridostatin (cPDS) has demonstrated high specificity for RNA G4s, such as the telomeric repeat-containing RNA (TERRA). nih.gov Molecular dynamics and docking simulations have been employed to understand this selectivity. nih.gov These studies suggest that the conformational properties of cPDS, combined with solvation effects, are critical for its preferential binding to RNA G4 structures. nih.gov This specificity is crucial, as RNA G4s are implicated in various regulatory roles, and targeting them specifically could lead to novel therapeutic strategies. nih.gov
The table below illustrates the impact of specific modifications on G4 binding, highlighting the shift in selectivity.
| Compound | Key Structural Modification | Primary G4 Target Selectivity | Significance |
|---|---|---|---|
| Pyridostatin (PDS) | Core N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold | Binds both DNA and RNA G4s | Broad-spectrum G4 stabilizer, foundational for derivative development. nih.gov |
| Carboxy Pyridostatin (cPDS) | Addition of a carboxyl group | High specificity for RNA G4s (e.g., TERRA) over DNA G4s | Demonstrates that rational modification can achieve selectivity between nucleic acid types. nih.gov |
A wide range of chemical modifications have been explored to improve the biological efficacy of pyridostatin analogues. nih.gov By keeping the central scaffold intact, researchers have systematically varied side chains to include different cationic, neutral, and glycosidic groups to gain deeper insights into structure-activity relationships. nih.gov These modifications have been shown to modulate the G4 stabilization potential and can lead to differential effects on cancer cell growth. nih.govrsc.org For instance, certain analogues have exhibited potent short-term growth inhibition in cancer cells, with some showing selectivity for cancer cell lines over normal cell lines. nih.gov Other modifications include the attachment of a biotin (B1667282) affinity tag for use in pull-down experiments to isolate and identify G4 structures from genomic DNA. researchgate.netnih.gov The addition of an alkyne fragment allows for "click chemistry," enabling the covalent labeling of the molecule with a fluorophore for visualization within cells. nih.gov These diverse modifications transform pyridostatin from a simple G4 binder into a versatile chemical biology tool. researchgate.net
The following table summarizes research findings on how different side-chain modifications on the pyridostatin scaffold affect G4 stabilization and biological activity.
| Modification Type | Example Substituent | Effect on G4 Stabilization | Observed Biological Efficacy |
|---|---|---|---|
| Cationic Side Chains | Amino or pyrrolidinyl groups | Generally enhances binding affinity through electrostatic interactions with the phosphate backbone. nih.gov | Can lead to potent short-term and long-term cancer cell growth inhibition. nih.gov |
| Neutral Side Chains | Hydrogen or halogen atoms | Modulates the electronic density of the aromatic surface, affecting π-π stacking interactions. nih.gov | Some analogues show increased selectivity towards cancer cells over normal cells. nih.gov |
| Affinity Tags | Biotin with a hydrophilic linker | Maintains G4 stabilization potential. nih.gov | Enables the selective isolation and pull-down of G4 nucleic acids from cell extracts. researchgate.netnih.gov |
| Chemical Probes | Alkyne fragment | Maintains G4 binding properties. nih.gov | Allows for in-cell covalent labeling via "click chemistry" for fluorescent imaging. nih.gov |
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for G4-Binding Aptamers
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful combinatorial chemistry method used to identify and select aptamers—short, single-stranded DNA or RNA oligonucleotides—that bind to specific targets with high affinity and specificity. researchgate.netnih.gov This technology has been adapted to discover aptamers that target G-quadruplex structures. researchgate.net The conventional SELEX process involves incubating a vast, random library of nucleic acid sequences with the target molecule, partitioning the bound sequences from the unbound, and amplifying the bound sequences for subsequent rounds of selection. nih.gov
Specialized versions of this technique have been developed for G4 targets. For example, rG4-SELEX is a method designed to generate L-RNA aptamers (aptamers made of the unnatural L-enantiomer of RNA) that specifically target an RNA G-quadruplex of interest. researchgate.netspringernature.com More recently, an innovative platform known as G4-SELEX-Seq was developed to identify L-RNA aptamers that can selectively bind to a particular G4 conformation, such as a parallel G4 structure, with nanomolar affinity. nih.gov These G4-binding aptamers represent a distinct class of G4-targeting agents that can be used as tools to regulate G4-mediated biological processes like DNA replication and gene expression. nih.gov
Broader Academic Implications and Future Research Directions
Carboxy Pyridostatin (B1662821) Trifluoroacetate (B77799) Salt as a Research Tool for Probing G4 Biology
Carboxy pyridostatin trifluoroacetate salt is a valuable chemical probe for dissecting the intricate roles of G-quadruplexes in cellular processes. A derivative of pyridostatin, it exhibits a remarkable high molecular specificity for RNA G4 structures over their DNA counterparts. nih.gov This selectivity is crucial for distinguishing the functions of G4s in RNA molecules, such as the long non-coding RNA TERRA (telomeric repeat-containing RNA), from those in DNA, like telomeres. nih.gov
The utility of Carboxy pyridostatin and its analogues as research tools is underscored by their ability to induce and stabilize G4 structures, thereby allowing for the investigation of their downstream biological consequences. For instance, pyridostatin has been shown to induce DNA damage at specific genomic locations rich in G4 motifs, leading to the activation of cellular DNA damage responses. nih.govnih.gov This has been instrumental in mapping the landscape of G4s within the genome and understanding their potential to influence genomic stability.
Furthermore, modified versions of pyridostatin, such as biotinylated or clickable analogues, have been developed to facilitate the isolation and identification of G4-interacting proteins and to visualize G4 structures within cells. researchgate.net These chemical biology approaches are essential for elucidating the complex network of interactions that govern G4 function in vivo.
Below is a data table summarizing the properties and applications of Carboxy Pyridostatin and its parent compound as research tools.
| Compound | Target Selectivity | Reported ΔTm | Key Applications |
| Carboxy pyridostatin | High specificity for RNA G4s over DNA G4s | 20.7 °C for TERRA RNA G4 | Probing the function of RNA G4s; Distinguishing between RNA and DNA G4-mediated processes. nih.govresearchgate.net |
| Pyridostatin | Binds to a wide range of G4 structures | Up to 35 K for telomeric G4 DNA | Inducing and studying DNA damage at G4 sites; Probing telomere dysfunction; Genome-wide mapping of G4 structures. nih.govmsstate.edu |
Therapeutic Potential of G4 Ligands beyond Pyridostatin Analogues (General Context)
The exploration of G4 ligands extends far beyond the pyridostatin family, with a growing number of structurally diverse compounds being investigated for their therapeutic potential in a range of diseases. These ligands offer novel mechanisms of action by targeting the unique structural features of G4s, which are implicated in the pathology of cancer, viral infections, and immunological disorders.
Targeting Long Non-Coding RNAs (lncRNAs) in Disease Pathogenesis (e.g., Cancer)
Long non-coding RNAs are emerging as critical regulators of gene expression in various diseases, including cancer. amegroups.orgfrontiersin.orgamegroups.org The discovery that many lncRNAs contain G4 structures has presented a new class of therapeutic targets. G4 ligands can modulate the structure and function of these lncRNAs, thereby interfering with disease progression. For example, stabilizing a G4 within a cancer-associated lncRNA could disrupt its interaction with proteins or other nucleic acids, leading to an anti-tumor effect. While specific clinical trials targeting lncRNA G4s are still in early stages, the preclinical evidence is promising. amegroups.orgfrontiersin.orgamegroups.org
Modulation of Immunological Processes through G4 Interactions (e.g., IgH Class Switch Recombination)
G-quadruplexes play a significant role in regulating immunological processes, a prime example being Immunoglobulin Heavy Chain (IgH) class switch recombination (CSR). nih.govnih.gov This is a crucial step in the maturation of the antibody response. G4 structures are found in the switch regions of IgH genes and are thought to be involved in the recruitment of the machinery necessary for recombination. nih.govnih.gov G4 ligands, such as RHPS4 and CX-5461, have been shown to inhibit CSR, suggesting a potential therapeutic application in autoimmune diseases or certain B-cell malignancies where aberrant CSR is a contributing factor. encyclopedia.pubresearchgate.net
Development of Antiviral Strategies by Targeting Viral G4 Structures
The genomes of several viruses, including HIV and Herpes Simplex Virus (HSV-1), contain G4-forming sequences that are critical for their replication and pathogenesis. nih.govresearchgate.netuvm.edu This has led to the development of antiviral strategies based on G4-stabilizing ligands. By targeting these viral G4s, small molecules can inhibit key viral processes such as replication, transcription, and translation. For instance, the G4 ligand TMPyP4 has demonstrated antiviral activity against HSV-1, while other ligands have shown efficacy against HIV. mdpi.comresearchgate.net
The following table provides examples of G4 ligands with therapeutic potential in these areas.
| Therapeutic Area | G4 Ligand Example | Specific Target | Observed Effect |
| Cancer (lncRNA) | Small Molecule Ligands | G4s in cancer-associated lncRNAs | Preclinical evidence of anti-tumor activity. amegroups.orgfrontiersin.orgamegroups.org |
| Immunomodulation (CSR) | RHPS4, CX-5461 | G4s in IgH switch regions | Inhibition of Immunoglobulin Class Switch Recombination. encyclopedia.pubresearchgate.net |
| Antiviral | TMPyP4 | G4s in HSV-1 genome | Antiviral activity against Herpes Simplex Virus-1. mdpi.comresearchgate.net |
| Antiviral | Various Ligands | G4s in HIV genome | Inhibition of viral replication. nih.govresearchgate.net |
Advancements in G4-Targeted Drug Discovery and Chemical Biology
The field of G4-targeted drug discovery is rapidly evolving, with significant advancements in the design and application of novel chemical tools and therapeutic agents. Several G4 ligands have progressed to clinical trials, demonstrating the viability of this approach. mdpi.comnih.govmdpi.com For example, CX-5461 is in clinical trials for the treatment of certain cancers, and APTO-253 has been investigated for acute myeloid leukemia. mdpi.comnih.govmdpi.com QN-302 is another promising candidate that has entered clinical evaluation. mdpi.com
A major focus of current research is the development of G4 ligands with improved selectivity for specific G4 structures. This is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The polymorphic nature of G4s presents both a challenge and an opportunity for the design of highly selective binders.
In the realm of chemical biology, there has been a surge in the development of innovative probes for the detection and imaging of G4s in living cells. acs.orgnih.govnih.govoup.com These include fluorescent probes that "light up" upon binding to G4s, allowing for real-time visualization of their dynamics and localization. acs.orgnih.govnih.govoup.com These tools are invaluable for understanding the cellular context of G4 formation and function, and for screening new G4-targeted drugs.
The table below highlights some of the key advancements in G4-targeted drug discovery and chemical biology.
| Advancement | Example | Significance |
| Clinical Candidates | CX-5461, APTO-253, QN-302 | Validation of G4s as viable therapeutic targets in cancer. mdpi.comnih.govmdpi.com |
| Fluorescent Probes | IMT, NIRG-2 | Real-time imaging of G4s in living cells, enabling the study of their dynamic behavior. acs.orgoup.com |
| Selective Ligand Design | Ongoing Research | Potential for more effective and less toxic G4-targeted therapies. |
Q & A
Q. In Vivo Validation :
- Monitor neurogenesis (e.g., BrdU labeling in subventricular zone) .
- Assess toxicity via liver/kidney histopathology due to trifluoroacetate metabolism .
Advanced Question: How does the trifluoroacetate counterion influence the compound’s solubility and experimental outcomes?
Answer:
The trifluoroacetate salt enhances aqueous solubility but may introduce artifacts:
- Solubility : ≥90 mg/mL in DMSO; reconstitute in PBS for in vivo use .
- Interference : Trifluoroacetate can inhibit enzymes (e.g., acetylcholinesterase) at high concentrations .
- Mitigation : Dialyze or use ion-exchange resins to remove excess counterion in sensitive assays .
Advanced Question: What methodologies confirm the specificity of this compound for G4 structures over other nucleic acid conformations?
Answer:
- Competitive Assays : Co-incubate with non-G4 DNA/RNA (e.g., duplex DNA) and measure binding via isothermal titration calorimetry (ITC) .
- Mutagenesis : Delete G4 motifs in target genes (e.g., c-kit promoter) and assess loss of compound efficacy .
- Single-Molecule Analysis : Use optical tweezers to quantify G4 stabilization force vs. duplex unwinding .
Advanced Question: What are the critical controls for ensuring reproducibility in studies involving this compound?
Answer:
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